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Compound of Interest

Compound Name: 5-Bromonicotinic acid

Cat. No.: B110799

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromonicotinic acid, a halogenated derivative of nicotinic acid (Vitamin B3), has emerged
as a critical and versatile building block in the synthesis of a wide array of Active
Pharmaceutical Ingredients (APIs). Its unique chemical structure, featuring a pyridine ring
substituted with both a carboxylic acid and a bromine atom, offers multiple reactive sites for
synthetic modification. This allows for the construction of complex molecular architectures with
diverse pharmacological activities. The bromine atom at the 5-position is particularly amenable
to various cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and
alkyl groups, while the carboxylic acid moiety provides a convenient handle for the formation of
amides, esters, and other functional groups. This guide provides a comprehensive overview of
the synthesis, key reactions, and applications of 5-bromonicotinic acid as a starting material
for pharmaceuticals, with a focus on its use in the development of novel anti-arrhythmic agents.

Physicochemical Properties of 5-Bromonicotinic
Acid

A thorough understanding of the physicochemical properties of 5-bromonicotinic acid is
essential for its effective use in synthesis.
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Property Value Reference
Molecular Formula CeH4BrNO2 --INVALID-LINK--
Molecular Weight 202.01 g/mol --INVALID-LINK--

Off-white to light yellow
Appearance ) --INVALID-LINK--
crystalline powder

Melting Point 184 - 185 °C --INVALID-LINK--
Boiling Point 300 °C (predicted) --INVALID-LINK--
Solubility Very soluble in water --INVALID-LINK--
pKa 3.39 (predicted) --INVALID-LINK--

Core Synthetic Strategies

The synthetic utility of 5-bromonicotinic acid lies in the selective reactivity of its two primary
functional groups: the carboxylic acid and the carbon-bromine bond.

Activation of the Carboxylic Acid Group

A crucial first step in many synthetic routes is the conversion of the carboxylic acid to a more
reactive intermediate, most commonly an acyl chloride. This activation facilitates subsequent
nucleophilic acyl substitution reactions.
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Activation of 5-Bromonicotinic Acid

This transformation is typically achieved using standard chlorinating agents like thionyl chloride
(SOCI2) or oxalyl chloride.[1] The resulting 5-bromonicotinoyl chloride is a highly reactive
intermediate that readily undergoes reactions with nucleophiles such as amines and alcohols to
form amides and esters, respectively.[1]

Functionalization via Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed
cross-coupling reactions, allowing for the introduction of a wide range of substituents at the 5-
position.
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Key Cross-Coupling Reactions

e Suzuki Coupling: This reaction enables the formation of a carbon-carbon bond between 5-
bromonicotinic acid (or its ester) and an organoboron compound, typically an arylboronic
acid.[2] This is a powerful method for synthesizing 5-aryl nicotinic acid derivatives.

e Sonogashira Coupling: This reaction facilitates the coupling of 5-bromonicotinic acid with a
terminal alkyne, leading to the formation of 5-alkynyl nicotinic acid derivatives.[3]
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These cross-coupling reactions, along with others like the Buchwald-Hartwig amination for C-N
bond formation, provide a rich toolbox for medicinal chemists to generate vast libraries of novel
compounds based on the nicotinic acid scaffold.

Application in the Synthesis of Anti-Arrhythmic
Agents

A notable application of 5-bromonicotinic acid is in the synthesis of novel amide derivatives
with potential anti-arrhythmic activity. A Russian patent describes a general method for the
preparation of these compounds.[4]

General Synthetic Pathway

The synthesis of these anti-arrhythmic agents follows a two-step sequence starting from 5-
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bromonicotinic acid.

Synthesis of Anti-Arrhythmic Agents
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Step 1: Formation of 5-Bromonicotinoyl Chloride 5-Bromonicotinic acid is reacted with a
chlorinating agent, such as thionyl chloride, to form the highly reactive 5-bromonicotinoyl
chloride.

Step 2: Amidation The 5-bromonicotinoyl chloride is then reacted with a primary or secondary
amine to yield the corresponding 5-bromonicotinamide derivative.

Experimental Protocols

The following are representative experimental protocols based on the general methods
described in the literature for the synthesis of 5-bromonicotinamides.

Protocol 1: Synthesis of 5-Bromonicotinoyl Chloride[4]

Parameter Value

5-Bromonicotinic acid (0.3 mol), Thionyl chloride

Reactants
(75 mL)
Solvent Benzene (100 mL)
Temperature 0-20 °C (addition), then 80 °C
Reaction Time 13-15 hours
Distillation of excess thionyl chloride and
Work-up D
benzene, followed by filtration.
Yield Not specified in the abstract.

Protocol 2: Synthesis of N-(2,6-dimethylphenyl)-5-bromonicotinamide (A representative anti-
arrhythmic agent analog)
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Parameter Value

Reactants 5-Bromonicotinoyl chloride, 2,6-Dimethylaniline
Base Triethylamine (as an acid scavenger)

Solvent Dichloromethane (DCM)

Temperature 0 °C to room temperature

Reaction Time Not specified, typically monitored by TLC.

Aqueous work-up to remove triethylamine

hydrochloride and excess reagents, followed by

Work-up ] o
extraction and purification by column
chromatography or recrystallization.
Yields for this specific reaction are not provided
Yield in the searched documents, but are expected to

be moderate to high based on similar reactions.

Note: These protocols are generalized and may require optimization for specific substrates and
scales.

Mechanism of Action: Modulation of Cardiac lon
Channels

Many anti-arrhythmic drugs exert their effects by modulating the function of cardiac ion
channels. Class | anti-arrhythmic agents, for example, are known to block voltage-gated
sodium channels. Pyridine derivatives have been shown to modulate various cardiac ion
channels, including sodium (Na*), potassium (K*), and calcium (Ca?*) channels.[5] The anti-
arrhythmic activity of the 5-bromonicotinamide derivatives likely stems from their ability to
interact with and modulate one or more of these ion channels, thereby altering the cardiac
action potential.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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